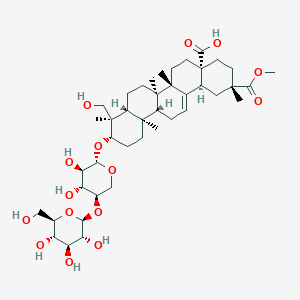

Esculentoside C

Description

Properties

IUPAC Name |

(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O15/c1-37(36(52)53-6)13-15-42(35(50)51)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(39(3,20-44)25(38)9-12-41(26,40)5)57-33-31(48)29(46)24(19-54-33)56-34-32(49)30(47)28(45)23(18-43)55-34/h7,22-34,43-49H,8-20H2,1-6H3,(H,50,51)/t22-,23+,24+,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDFCFOQBAHNPV-RFTJXAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801109702 | |

| Record name | 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801109702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65931-92-2 | |

| Record name | 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65931-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801109702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Esculentoside C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentoside C, a triterpenoid saponin found in plants of the Phytolacca genus, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and natural sources of Esculentoside C. It details experimental protocols for its isolation and purification and summarizes its biological activities with a focus on its anti-inflammatory effects and underlying signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and further research.

Discovery and Natural Sources

Esculentoside C was first identified as a constituent of Phytolacca acinosa Roxb., a perennial herb belonging to the Phytolaccaceae family.[1][2] This plant, commonly known as Indian poke, has a history of use in traditional medicine for treating various ailments, including inflammation and edema.[1] Subsequent phytochemical investigations have confirmed the presence of Esculentoside C and other related triterpenoid saponins, such as Esculentosides A, B, D, H, S, T, and U, in the roots and other parts of P. acinosa.[1][2] The roots of Phytolacca americana (American pokeweed) have also been identified as a natural source of Esculentoside C.

Table 1: Natural Sources of Esculentoside C

| Plant Species | Family | Plant Part(s) Containing Esculentoside C |

| Phytolacca acinosa Roxb. | Phytolaccaceae | Roots[1][2] |

| Phytolacca americana L. | Phytolaccaceae | Roots |

Quantitative analysis of the yield of Esculentoside C from these natural sources is not extensively reported in the available literature. However, the general procedure for obtaining crude extracts suggests that the concentration of triterpenoid saponins is highest in the roots.

Experimental Protocols

Extraction

-

Plant Material Preparation: Air-dried and powdered roots of Phytolacca acinosa are used as the starting material.

-

Solvent Extraction: The powdered root material is extracted with 75% ethanol at room temperature.[1] This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to obtain a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Fraction Selection: The n-butanol fraction, which is enriched with saponins, is collected for further purification.

Isolation and Purification

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column.

-

Elution Gradient: The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds with similar TLC profiles are combined and may require further purification steps, such as repeated column chromatography or preparative high-performance liquid chromatography (HPLC), to yield pure Esculentoside C.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of Esculentoside C are limited, research on related esculentosides, particularly Esculentoside A and B, provides strong indications of its potential anti-inflammatory effects.

Anti-inflammatory Activity

Studies on Esculentoside A and B have demonstrated their ability to inhibit the production of pro-inflammatory mediators in various cell models. For instance, Esculentoside B has been shown to suppress the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] It also reduces the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[3] Although specific IC50 values for Esculentoside C are not available in the literature, the structural similarity to other bioactive esculentosides suggests it likely possesses comparable anti-inflammatory properties.

Signaling Pathways

The anti-inflammatory effects of related esculentosides are primarily attributed to their modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

3.2.1. NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies on Esculentoside B have shown that it can inhibit the nuclear translocation of NF-κB and the phosphorylation of IκB.[3] This suggests that Esculentoside C may exert its anti-inflammatory effects by suppressing the activation of the NF-κB pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Esculentoside B inhibits inflammatory response through JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Esculentoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside C, and its more extensively studied analogue Esculentoside A (EsA), are oleanane-type triterpenoid saponins isolated from the roots of plants such as Phytolacca esculenta.[1] These natural compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. Preliminary screenings have revealed promising anti-inflammatory, anticancer, and antioxidant properties, positioning them as potential candidates for further therapeutic development.[1] This guide provides a comprehensive overview of the initial biological activity screening of Esculentoside C/A, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of related research.

Anticancer Activity

Esculentoside A has demonstrated significant antiproliferative effects against various cancer cell lines, particularly human colorectal cancer cells.[2] The activity is characterized by growth inhibition, induction of cell cycle arrest, and a reduction in the clonogenic potential of cancer cells.

Quantitative Data: Anticancer Effects of Esculentoside A

| Parameter | Cell Line | Concentration | Result | Reference |

| IC₅₀ | HT-29 (Colon) | 16 μM | - | [2] |

| HCT-116 (Colon) | 16-24 μM | - | [2] | |

| SW620 (Colon) | 16-24 μM | - | [2] | |

| Colony Formation | HT-29 (Colon) | 16 μM | 59% Inhibition | [2] |

| Cell Cycle Arrest | HT-29 (Colon) | 16 μM | ↑ G1 Phase Cells (22.68% to 54.23%) | [2] |

Experimental Workflow: In Vitro Anticancer Screening

Caption: Workflow for assessing the in vitro anticancer activity of Esculentoside A.

Anti-inflammatory Activity

The anti-inflammatory properties of Esculentoside A are well-documented, primarily involving the suppression of key inflammatory mediators and signaling pathways in immune cells like microglia and macrophages.[3][4]

Quantitative Data: Anti-inflammatory Effects of Esculentoside A

| Target/Assay | Cell Type | Stimulant | Effect of Esculentoside A | Reference |

| Pro-inflammatory Mediators | BV2 Microglia | LPS | ↓ NO, PGE2 Production | [3] |

| Murine Macrophages | LPS / A₂₃₁₈₇ | ↓ PGE2 Production (at 10 µmol/L) | [4] | |

| Pro-inflammatory Gene Expression | BV2 Microglia | LPS | ↓ iNOS, COX-2 mRNA | [3] |

| Pro-inflammatory Cytokines | BV2 Microglia | LPS | ↓ TNF-α, IL-1β, IL-6, IL-12 | [3] |

| Primary Microglia | Aβ₁₋₄₂ | ↓ TNF-α, IL-1β, IL-6 | [3] | |

| Signaling Pathways | BV2 Microglia | LPS | ↓ NF-κB p65 Translocation | [3] |

| BV2 Microglia | LPS | ↓ MAPK Phosphorylation | [3] | |

| BV2 Microglia | LPS | ↓ NLRP3 Inflammasome Activation | [3] |

Signaling Pathway: Inhibition of NF-κB by Esculentoside A

Caption: Esculentoside A inhibits the LPS-induced NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary screening of Esculentoside C/A.

Cell Viability Assay (CCK-8 Method)

This assay determines the effect of a compound on cell proliferation and cytotoxicity.

-

Cell Seeding : Plate cancer cells (e.g., HT-29) in 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.[2]

-

Incubation : Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment : Prepare serial dilutions of Esculentoside C/A in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation : Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[2]

-

Final Incubation : Incubate the plates for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange hue.

-

Measurement : Measure the optical density (absorbance) at 450 nm using a microplate reader.[2]

-

Calculation : Calculate cell viability using the formula:

-

Viability (%) = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100

-

-

Data Analysis : Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and proliferative capacity.

-

Cell Seeding : Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates.[2]

-

Treatment : After 24 hours of incubation for attachment, treat the cells with various concentrations of Esculentoside C/A.

-

Incubation : Incubate the plates for an extended period (e.g., 10-14 days) at 37°C and 5% CO₂, allowing colonies to form.[2] The medium can be changed every 3-4 days if necessary.

-

Fixation : Once visible colonies have formed (typically >50 cells), carefully wash the wells with Phosphate-Buffered Saline (PBS). Fix the colonies by adding 1 mL of a fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol) and incubating for 15-20 minutes.

-

Staining : Remove the fixative and add 1 mL of 0.5% crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.[2]

-

Washing & Drying : Gently wash the plates with water to remove excess stain and allow them to air dry completely.

-

Analysis : Photograph the plates and count the number of colonies in each well. Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.

Measurement of Inflammatory Mediators (NO and Cytokines)

This protocol outlines the process for evaluating the anti-inflammatory effects on macrophage-like cells.

-

Cell Seeding : Plate murine macrophage cells (e.g., RAW 264.7 or BV2 microglia) in 24-well or 96-well plates and allow them to adhere overnight.

-

Pre-treatment : Treat the cells with various concentrations of Esculentoside C/A for 1-2 hours before stimulation.

-

Stimulation : Induce an inflammatory response by adding an inflammatory agent, typically Lipopolysaccharide (LPS, e.g., 1 µg/mL), to the wells (excluding the negative control).[3]

-

Incubation : Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

-

Supernatant Collection : After incubation, carefully collect the cell culture supernatant from each well for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay) :

-

Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA) :

-

Measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[3]

-

Conclusion

Esculentoside C and its analogues exhibit a compelling range of biological activities that warrant further investigation. The preliminary data strongly suggest potent anticancer and anti-inflammatory effects, mediated through the modulation of critical cellular processes and signaling pathways like NF-κB. The standardized protocols and workflows provided in this guide offer a robust framework for researchers to build upon, facilitating the continued exploration of these natural compounds as potential leads in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Esculentoside A exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of esculentoside A on prostaglandin E2 production from murine peritoneal macrophages and rabbit synovial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentosides are a class of oleanene-type triterpenoid saponins predominantly isolated from plants of the Phytolacca genus, such as Phytolacca esculenta and Phytolacca americana.[1][2] These natural compounds have garnered significant interest in the scientific community for their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of Esculentoside C and its more extensively studied relatives, Esculentoside A and H. The document details their mechanisms of action, summarizes quantitative data, provides experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.

Pharmacological Properties

Esculentosides, as a group, exhibit a range of biological activities. While research on Esculentoside C is still emerging, the activities of closely related saponins provide a strong indication of its potential therapeutic applications.

Anti-inflammatory Activity

Esculentosides, particularly Esculentoside A, have demonstrated potent anti-inflammatory effects.[1] These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes. While specific quantitative data for Esculentoside C's anti-inflammatory activity is limited, one study indicated its pro-inflammatory potential at higher concentrations, suggesting a complex dose-dependent role in inflammation.

Table 1: Anti-inflammatory Effects of Esculentosides

| Compound | Model | Target/Endpoint | Observed Effect | Reference |

| Esculentoside A | LPS-stimulated murine peritoneal macrophages | TNF-α, IL-1, IL-6 production | Dose-dependent inhibition | [4] |

| Esculentoside A | Murine peritoneal macrophages & rabbit synovial cells | Prostaglandin E2 (PGE2) production | Inhibition at 2.5-10 μmol/l | [5] |

| Esculentoside B | LPS-triggered murine macrophage RAW 264.7 cells | NO, iNOS, COX-2, IL-1β, TNF-α, IL-6 | Dose-dependent suppression | [6] |

| Esculentoside C | Rabbit conjunctivae & macrophages | NO, TNF-α, IL-1β release | Pro-inflammatory at 50 μg/mL |

Anticancer Activity

The anticancer properties of esculentosides have been a major focus of research. Esculentoside A and H have shown significant efficacy in various cancer cell lines and in vivo models.[2][7][8] Their mechanisms of action involve the induction of cell cycle arrest, apoptosis, and the inhibition of cancer cell migration and invasion.[2][8]

Table 2: Anticancer Effects of Esculentosides

| Compound | Cancer Cell Line(s) | IC50 Value / Effect | Mechanism of Action | Reference |

| Esculentoside A | HT-29, HCT-116, SW620 (Colorectal) | 16-24 μM | G0/G1 cell cycle arrest, inhibition of colony formation, migration, and invasion | [2] |

| Esculentoside A | Breast cancer stem cells | Inhibition of proliferation and mammosphere formation | Blockade of IL-6/STAT3 signaling pathway, induction of apoptosis | [7] |

| Esculentoside H | CT26, HCT116 (Colon) | Suppression of PMA-induced migration and growth | Inhibition of MMP-9 expression via suppression of NF-κB signaling | [3][8] |

Signaling Pathways

The pharmacological effects of esculentosides are mediated through their interaction with several key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) pathways are central to their anti-inflammatory and anticancer activities.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Esculentosides A, B, and H have been shown to inhibit the activation of NF-κB.[3][6] This inhibition prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

References

- 1. lnppswu.com [lnppswu.com]

- 2. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of the Constituents from the Leaves of Perilla frutescens var. acuta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Esculentoside C's Mechanism of Action in Inflammatory Responses: A Technical Guide

Disclaimer: Scientific literature extensively covers the anti-inflammatory properties of Esculentosides A and B, saponins isolated from the roots of Phytolacca esculenta. However, specific research on the mechanism of action of Esculentoside C is limited. This guide will, therefore, focus on the well-documented activities of Esculentosides A and B as representative examples of this class of compounds, providing a comprehensive overview of their interaction with key inflammatory signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals.

Core Anti-Inflammatory Mechanisms

Esculentosides, particularly Esculentoside A (EsA) and Esculentoside B (EsB), exert their anti-inflammatory effects by modulating several key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2] The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the suppression of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2]

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Esculentosides have been demonstrated to potently suppress this pathway. Specifically, EsA and EsB inhibit the phosphorylation and degradation of IκBα, which consequently prevents the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages and microglial cells.[1][2] This blockade leads to a significant reduction in the expression of NF-κB-dependent pro-inflammatory mediators.

Modulation of MAPK Signaling Pathway

The MAPK pathway, comprising key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to external stressors, including inflammation. Esculentosides have been shown to selectively inhibit the phosphorylation of specific MAPK members. For instance, EsB specifically down-regulates the phosphorylation of JNK without affecting p38 or ERK1/2 in LPS-stimulated murine macrophages.[2] In contrast, EsA has been reported to decrease the phosphorylation levels of MAPKs in general in LPS-stimulated BV2 microglia.[1] This targeted inhibition of MAPK signaling contributes to the overall anti-inflammatory effect by reducing the expression of downstream inflammatory targets.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. Esculentoside A has been shown to inhibit the activation of the NLRP3 inflammasome in LPS-stimulated BV2 microglial cells, leading to reduced caspase-1 activation.[1] This action further curtails the inflammatory cascade by limiting the release of mature IL-1β.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Esculentosides A and B on various inflammatory markers, as reported in the scientific literature.

Table 1: Inhibition of Pro-Inflammatory Mediators by Esculentoside A

| Inflammatory Mediator | Cell Type | Stimulus | EsA Concentration | Inhibition | Reference |

| Nitric Oxide (NO) | BV2 Microglia | LPS | Pretreatment | Significant Decrease | [1] |

| Prostaglandin E2 (PGE2) | BV2 Microglia | LPS | Pretreatment | Significant Decrease | [1] |

| TNF-α | Peritoneal Macrophages | LPS | 0.1-10 µmol/l | Significant Reduction | [3] |

| IL-1β | Peritoneal Macrophages | LPS | 0.01-10 µmol/l | Obvious Inhibition | [3] |

| IL-6 | Peritoneal Macrophages | LPS | 0.01-10 µmol/l | Obvious Inhibition | [3] |

| TNF-α | Primary Microglia | Aβ₁₋₄₂ | Pretreatment | Decreased Production | [1] |

| IL-1β | Primary Microglia | Aβ₁₋₄₂ | Pretreatment | Decreased Production | [1] |

| IL-6 | Primary Microglia | Aβ₁₋₄₂ | Pretreatment | Decreased Production | [1] |

Table 2: Inhibition of Pro-Inflammatory Mediators by Esculentoside B

| Inflammatory Mediator | Cell Type | Stimulus | EsB Concentration | Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Dose-dependent | Inhibition | [2] |

| iNOS (gene & protein) | RAW 264.7 Macrophages | LPS | Dose-dependent | Suppression | [2] |

| COX-2 (gene & protein) | RAW 264.7 Macrophages | LPS | Dose-dependent | Suppression | [2] |

| IL-1β (gene & protein) | RAW 264.7 Macrophages | LPS | Dose-dependent | Decrease | [2] |

| TNF-α (gene & protein) | RAW 264.7 Macrophages | LPS | Dose-dependent | Decrease | [2] |

| IL-6 (gene & protein) | RAW 264.7 Macrophages | LPS | Dose-dependent | Decrease | [2] |

Experimental Protocols

The following are representative, detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of Esculentosides. Note: Specific concentrations of antibodies and reagents may vary between laboratories and should be optimized.

Cell Culture and Treatment

-

Cell Lines:

-

Murine macrophage cell line: RAW 264.7

-

Murine microglial cell line: BV2

-

Primary murine peritoneal macrophages

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability and cytokine assays).

-

After reaching 70-80% confluency, the cells are pre-treated with various concentrations of Esculentoside A or B for a specified period (e.g., 1-2 hours).

-

Following pre-treatment, cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), for a designated time (e.g., 24 hours for cytokine measurements, shorter time points for signaling pathway analysis).

-

Western Blot Analysis for NF-κB and MAPK Activation

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, phospho-JNK, JNK, phospho-p38, p38, phospho-ERK, ERK, and a loading control like β-actin or GAPDH).

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytokine Measurement by ELISA

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The absorbance is measured at the appropriate wavelength using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

NLRP3 Inflammasome Activation Assay

-

Cell Treatment: BV2 microglial cells are primed with LPS for a few hours, followed by treatment with Esculentoside A. Subsequently, the cells are stimulated with an NLRP3 activator like ATP or nigericin.

-

Caspase-1 Activity Assay: The activity of caspase-1 in the cell lysates or supernatants is measured using a commercially available colorimetric or fluorometric assay kit.

-

IL-1β Measurement: The level of mature IL-1β in the supernatant is quantified by ELISA as described above.

Visualizations

The following diagrams illustrate the signaling pathways and a general experimental workflow.

References

- 1. Esculentoside A exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esculentoside B inhibits inflammatory response through JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Esculentoside A inhibits tumor necrosis factor, interleukin-1, and interleukin-6 production induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Effects of Esculentoside C and Related Saponins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific, in-depth biological data for Esculentoside C is notably scarce. This review summarizes the available information on Esculentoside C and provides a comprehensive overview of the biological effects of closely related and well-studied oleanane-type triterpenoid saponins, particularly Esculentoside A and Esculentoside B, which share a common chemical backbone and are co-isolated from plants of the Phytolacca genus. The detailed mechanisms, quantitative data, and experimental protocols presented herein are largely derived from studies on these related compounds and are intended to provide a predictive framework for the potential activities of Esculentoside C.

Introduction to Esculentosides

Esculentosides are a class of oleanene-type triterpenoid saponins predominantly isolated from the roots of plants in the Phytolaccaceae family, such as Phytolacca esculenta and Phytolacca americana.[1][2] These compounds are characterized by a pentacyclic triterpene aglycone core with various sugar moieties attached, which dictates their specific biological activities.[1] While numerous esculentosides have been identified, research has primarily concentrated on Esculentoside A (EsA) and Esculentoside B (EsB), revealing potent anti-inflammatory, anticancer, and antifungal properties.[1]

Esculentoside C (EsC) has been identified in Phytolacca acinosa and P. americana.[3][4] Toxicological studies following accidental pokeweed ingestion have confirmed its bioavailability, with EsC being detected in human blood (at 1.5 ng/mL) and urine samples.[3] Preliminary in vitro data suggests that EsC is a potent modulator of the immune response, capable of inducing the release of pro-inflammatory mediators from macrophages.[4] However, a detailed characterization of its biological effects and mechanisms of action remains to be elucidated.

Biological Activities of Esculentosides

Based on the extensive research on its analogues, Esculentoside C is predicted to exhibit a range of biological activities, primarily anti-inflammatory and anti-cancer effects.

Anti-Inflammatory Effects

Esculentosides are potent inhibitors of the inflammatory response.[1][5] Studies on EsA and EsB demonstrate that they can significantly suppress the production of key inflammatory mediators. This is achieved through the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][7]

One study noted that EsC and EsF were the most potent inducers of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) from macrophages when compared to other esculentosides.[4] In contrast, EsA consistently demonstrates an inhibitory effect on the production of these same mediators when stimulated by agents like lipopolysaccharide (LPS).[5][6] For instance, EsA significantly reduces the LPS-induced release of TNF, IL-1, and IL-6 in mice.[5] This suggests that the specific glycosylation pattern of each esculentoside may lead to different, or even opposing, effects on immune cells.

Table 1: Anti-Inflammatory Activity of Esculentoside A

| Compound | Model System | Treatment/Stimulant | Effect | Concentration | Reference |

| Esculentoside A | Murine Peritoneal Macrophages | LPS | Inhibition of TNF release | 0.1-10 µmol/L | [5] |

| Esculentoside A | Murine Peritoneal Macrophages | LPS | Inhibition of IL-1 and IL-6 secretion | 0.01-10 µmol/L | [5] |

| Esculentoside A | BV2 Microglia | LPS | Inhibition of NO and PGE2 production | Not specified | [6] |

| Esculentoside A | BV2 Microglia | LPS | Inhibition of iNOS, COX-2, IL-1β, IL-6, IL-12, TNF-α | Not specified | [6] |

| Esculentoside A | Rabbit Synovial Cells | Unstimulated | Decreased PGE2 production | 2.5-10 µmol/L | [8] |

| Esculentoside A | Mice (in vivo) | LPS | Decreased serum TNF, IL-1, IL-6 levels | 5, 10, 20 mg/kg | [5] |

Anticancer Activity

The anticancer properties of esculentosides have been primarily documented for EsA.[2] It exhibits antiproliferative effects against various cancer cell lines by inducing cell cycle arrest and apoptosis.[2] The underlying mechanisms involve the modulation of key signaling pathways that control cell survival and proliferation.[2]

Table 2: Anticancer Activity of Esculentoside A

| Compound | Cell Line | Effect | IC₅₀ Value | Key Findings | Reference |

| Esculentoside A | HT-29 (Colorectal) | Antiproliferative | 16 µM | G0/G1 cell cycle arrest; Inhibition of colony formation | [2] |

| Esculentoside A | HCT-116 (Colorectal) | Antiproliferative | 16-24 µM | Dose-dependent growth inhibition | [2] |

| Esculentoside A | SW620 (Colorectal) | Antiproliferative | 16-24 µM | Dose-dependent growth inhibition | [2] |

| Esculentoside A | Breast Cancer Stem Cells | Growth Inhibition | Not specified | Blocks IL-6/STAT3 signaling; Induces apoptosis | Not specified |

Key Signaling Pathways Modulated by Esculentosides

The biological effects of esculentosides are mediated through their interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Esculentoside A has been shown to inhibit this process by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB p65 translocation.[6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades like JNK, ERK, and p38, is crucial for regulating cellular processes including inflammation and apoptosis. Esculentoside A can decrease the phosphorylation of MAPKs in LPS-stimulated microglial cells.[6] Interestingly, Esculentoside B was found to specifically down-regulate the phosphorylation of JNK, but not p38 or ERK1/2, to exert its anti-inflammatory effects. This highlights the potential for different esculentosides to selectively target specific arms of the MAPK cascade.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Esculentoside A has been shown to induce apoptosis in cancer cells.[2] This process is tightly regulated by a balance between pro-apoptotic proteins (e.g., Bax, Caspases) and anti-apoptotic proteins (e.g., Bcl-2). Esculentoside A can shift this balance by upregulating Bax and cleaved caspase-3 while downregulating Bcl-2. This leads to the activation of the caspase cascade, culminating in cell death.

Experimental Protocols

This section details the methodologies used in key experiments to determine the biological effects of esculentosides, primarily focusing on the protocols used for Esculentoside A.

Cell Viability and Proliferation Assay (MTT Assay)

-

Objective: To determine the cytotoxic and antiproliferative effects of a compound on cancer cells.

-

Procedure:

-

Human colorectal cancer cell lines (e.g., HT-29, HCT-116, SW620) are seeded in 96-well plates at a density of 2 x 10⁴ cells per well.

-

Cells are treated with varying concentrations of the esculentoside (e.g., 0-24 µM for EsA) for a specified duration (e.g., 48 hours).

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Procedure:

-

HT-29 cells are treated with the esculentoside (e.g., 16 µM EsA) for a set time (e.g., 24 hours).

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity. An accumulation of cells in a particular phase indicates cell cycle arrest.[2]

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Procedure:

-

Cells are treated with the esculentoside and/or an inflammatory stimulus (e.g., LPS).

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-JNK, IκBα, Bcl-2, β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.

-

Conclusion and Future Directions

The existing body of literature strongly suggests that esculentosides, as a class, are potent bioactive compounds with significant therapeutic potential. While research on Esculentoside A and B has laid a strong foundation, revealing their anti-inflammatory and anticancer activities through the modulation of NF-κB, MAPK, and apoptosis signaling pathways, the specific biological profile of Esculentoside C remains largely unexplored.

The preliminary finding that Esculentoside C may act as a pro-inflammatory stimulus, in contrast to the anti-inflammatory effects of Esculentoside A, is particularly intriguing. This highlights the critical importance of the specific chemical structure, particularly the glycosylation patterns, in determining the biological function of these saponins.

Future research must focus on isolating pure Esculentoside C and conducting a systematic evaluation of its biological effects. This should include:

-

Comprehensive screening for anti-inflammatory, anticancer, and antimicrobial activities.

-

Elucidation of its specific molecular targets and mechanisms of action on key signaling pathways.

-

In vivo studies to determine its efficacy, pharmacokinetics, and safety profile.

A thorough investigation of Esculentoside C will not only clarify its therapeutic potential but also provide valuable insights into the structure-activity relationships of the entire esculentoside family, paving the way for the development of novel saponin-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of phytolaccosides in biological samples from pokeweed intoxication patients using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Esculentoside C | CAS:65931-92-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. Esculentoside A inhibits tumor necrosis factor, interleukin-1, and interleukin-6 production induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Esculentoside A exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibitory effect of esculentoside A on prostaglandin E2 production from murine peritoneal macrophages and rabbit synovial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Esculentoside C: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentoside C, a prominent triterpenoid saponin derived from the roots of Phytolacca acinosa (Shanglu), has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries, valued for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of Esculentoside C, with a primary focus on its most studied analogue, Esculentoside A (EsA). It bridges the gap between its traditional applications and contemporary pharmacological findings, offering a comprehensive resource for researchers and drug development professionals. This document details the traditional energetic properties of its source plant, summarizes quantitative data on its anti-inflammatory effects, provides detailed experimental protocols for its study, and elucidates the molecular signaling pathways through which it exerts its therapeutic actions.

Traditional Chinese Medicine (TCM) Perspective

In the framework of Traditional Chinese Medicine, the source of Esculentoside C, Phytolacca acinosa (Shanglu), is recognized for its distinct energetic properties that govern its clinical applications.

| Property | Description |

| Taste | Bitter, Pungent |

| Temperature | Cold |

| Meridian Tropism | Spleen, Lung, Kidney, Large Intestine |

| Actions | Expels water and reduces swelling, resolves toxins and dissipates nodules. |

| Indications | Traditionally used for conditions of edema with oliguria, abdominal distension, and constipation, as well as for sores, carbuncles, and swollen lymph nodes. |

The bitter and cold properties of Shanglu enable it to clear heat and drain fire, which in TCM theory, are often associated with inflammatory processes. Its ability to expel water makes it a potent diuretic. Caution is advised in TCM practice due to its powerful effects.

Pharmacological Effects and Quantitative Data

Modern research has substantiated the anti-inflammatory effects of Esculentosides, particularly Esculentoside A (EsA). These compounds have been shown to significantly inhibit the production of key pro-inflammatory mediators in various in vitro and in vivo models.

Table 2.1: In Vitro Inhibition of Pro-Inflammatory Mediators by Esculentoside A (EsA)

| Model System | Inflammatory Stimulus | Mediator Inhibited | Concentration of EsA | Observed Effect |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | 2.5-10 µmol/L | Significant decrease in PGE2 production.[1] |

| Murine Peritoneal Macrophages | LPS | Interleukin-1 (IL-1) | 0.01-1.0 µmol/L | Significant inhibition of intracellular and extracellular IL-1 production.[2] |

| Murine Peritoneal Macrophages | LPS | Tumor Necrosis Factor (TNF) | 0.1-10 µmol/L | Significant reduction in TNF release.[3] |

| Murine Peritoneal Macrophages | LPS | Interleukin-1 (IL-1) | 0.01-10 µmol/L | Concentration-dependent inhibition of IL-1 secretion.[3] |

| Murine Peritoneal Macrophages | LPS | Interleukin-6 (IL-6) | 0.01-10 µmol/L | Concentration-dependent inhibition of IL-6 secretion.[3] |

| BV2 Microglia & Primary Microglia | LPS | Nitric Oxide (NO), PGE2 | Not specified | Significant decrease in production. |

| BV2 Microglia & Primary Microglia | LPS | iNOS, COX-2, IL-1β, IL-6, IL-12, TNF-α | Not specified | Impeded upregulation of expression. |

Table 2.2: In Vivo Anti-Inflammatory Effects of Esculentoside A (EsA)

| Animal Model | Inflammatory Stimulus | Treatment Regimen | Mediator Inhibited | Observed Effect |

| Mice | LPS | 5, 10, or 20 mg/kg EsA daily for 7 days | Serum TNF, IL-1, IL-6 | Dose-dependent decrease in cytokine levels.[3] |

| Sensitized Mice | Sheep Red Blood Cells | 2.5-5 mg/kg EsA | Serum Hemolysin | Markedly decreased concentration, indicating inhibition of antibody production.[2] |

Key Signaling Pathways Modulated by Esculentosides

Esculentosides exert their anti-inflammatory effects by modulating several critical intracellular signaling pathways. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways, and the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Esculentoside A has been shown to prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.

Attenuation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. The three major MAPK cascades are the p38, JNK, and ERK pathways. Phosphorylation of these kinases leads to the activation of transcription factors that promote the expression of inflammatory mediators. Esculentosides have been found to decrease the phosphorylation levels of MAPKs. Specifically, Esculentoside B has been shown to selectively down-regulate the phosphorylation of JNK without affecting p38 or ERK1/2.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Its activation is a two-step process: a priming signal (e.g., from LPS) upregulates the expression of NLRP3 components, and an activation signal (e.g., ATP, nigericin) leads to the assembly of the inflammasome complex. Esculentoside A has been shown to inhibit NLRP3 inflammasome-mediated caspase-1 activation. This likely occurs by preventing the assembly of the complex, a crucial step of which is the interaction between NLRP3 and the kinase NEK7.

Detailed Experimental Protocols

This section provides standardized protocols for investigating the anti-inflammatory effects of Esculentoside C in vitro.

Cell Culture and LPS Stimulation

Objective: To culture murine macrophages (RAW 264.7) or microglia (BV2) and induce an inflammatory response using LPS.

Materials:

-

RAW 264.7 or BV2 cell lines

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T75) and plates (6-well, 24-well, 96-well)

Procedure:

-

Cell Culture: Maintain RAW 264.7 or BV2 cells in T75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed into new flasks or experimental plates.

-

Seeding for Experiments: Seed cells in appropriate plates (e.g., 5 x 10⁵ cells/well for a 6-well plate) and allow them to adhere for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of Esculentoside C (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulation: Add LPS to the media to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for cytokine measurement, 30 minutes for phosphorylation studies).

Western Blot Analysis for NF-κB and MAPK Pathways

Objective: To quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: After treatment and stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. Quantify band density using appropriate software and normalize to a loading control like β-actin.

ELISA for Cytokine Quantification

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

-

ELISA kits for the specific cytokines of interest

-

Cell culture supernatants from the experiment

-

Microplate reader

Procedure:

-

Sample Collection: Collect the cell culture supernatant after the experimental treatment and stimulation. Centrifuge to remove any detached cells or debris.

-

ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated 96-well plate.

-

Incubating with a biotin-conjugated detection antibody.

-

Incubating with a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) to develop the color.

-

Stopping the reaction with a stop solution.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Conclusion and Future Directions

Esculentoside C and its analogues, particularly Esculentoside A, represent a compelling example of a traditional herbal medicine component with well-defined, potent anti-inflammatory activity. The demonstrated mechanisms of action, including the inhibition of the NF-κB and MAPK signaling pathways and the suppression of the NLRP3 inflammasome, provide a strong scientific basis for its traditional use and highlight its potential for development as a modern therapeutic agent.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Esculentosides.

-

In Vivo Efficacy: While initial in vivo data is promising, further studies in more complex animal models of inflammatory diseases (e.g., arthritis, neuroinflammation) are warranted.

-

Safety and Toxicity: A thorough toxicological profile is essential for any compound being considered for clinical development.

-

Structure-Activity Relationship (SAR): Investigating the SAR of different Esculentoside variants could lead to the design of more potent and specific inhibitors of inflammatory pathways.

By integrating the wisdom of Traditional Chinese Medicine with the rigor of modern pharmacological and molecular biology research, compounds like Esculentoside C offer a promising avenue for the discovery and development of novel anti-inflammatory therapies.

References

- 1. Caspase-1 inhibition attenuates activation of BV2 microglia induced by LPS-treated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Esculentoside A inhibits tumor necrosis factor, interleukin-1, and interleukin-6 production induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Esculentoside C from Phytolacca acinosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytolacca acinosa, a member of the Phytolaccaceae family, is a perennial herb with a history of use in traditional medicine.[1] Its roots are a rich source of various bioactive compounds, including triterpenoid saponins. Among these, Esculentoside C has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of Esculentoside C from the roots of Phytolacca acinosa, intended for research and drug development purposes.

The protocols outlined below are based on established methodologies for saponin extraction from Phytolacca species, including ultrasound-assisted extraction and multi-step chromatographic purification. While specific yields for Esculentoside C are not widely reported, data on total saponin extraction provides a benchmark for process efficiency.

Data Presentation: Extraction of Saponins

The efficiency of saponin extraction from Phytolacca acinosa is influenced by the chosen methodology and solvent system. The following table summarizes quantitative data on total saponin extraction from relevant studies.

| Extraction Method | Solvent System | Solvent to Sample Ratio | Extraction Time & Repetitions | Total Saponin Concentration in Extract | Reference |

| Ultrasound-Assisted Extraction | Ethanol:Water (1:1, v/v) | 8:1 | 30 min, 3 times | 38.87 mg/g | [1] |

| Heat Reflux Extraction | Not Specified | Not Specified | Not Specified | 36.04 mg/g | [1] |

Experimental Protocols

This section details a comprehensive, multi-step protocol for the extraction and purification of Esculentoside C from the roots of Phytolacca acinosa.

Preparation of Plant Material

-

Collection and Identification: Collect fresh roots of Phytolacca acinosa. Ensure proper botanical identification of the plant material.

-

Cleaning and Drying: Thoroughly wash the roots with tap water to remove soil and other debris. Allow the roots to air dry in a shaded, well-ventilated area or use a mechanical dryer at a controlled temperature (e.g., 40-50°C) until brittle.

-

Pulverization: Grind the dried roots into a fine powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size, which will enhance extraction efficiency. Store the powdered material in an airtight container, protected from light and moisture, until use.

Extraction of Crude Saponins

This protocol utilizes ultrasound-assisted extraction for its efficiency.

-

Sample Preparation: Weigh 100 g of powdered Phytolacca acinosa root and place it into a suitable flask.

-

Solvent Addition: Add 800 mL of an ethanol-water solution (1:1, v/v) to the flask, maintaining a solvent-to-sample ratio of 8:1.[1]

-

Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.[1]

-

Filtration: After sonication, filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

-

Repeated Extraction: Transfer the plant residue back into the flask and repeat the ultrasonic extraction two more times with fresh solvent each time to maximize the yield of saponins.[1]

-

Solvent Evaporation: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature of 50-60°C to remove the ethanol.

Preliminary Purification: Liquid-Liquid Partitioning

This step aims to remove non-polar compounds and enrich the saponin fraction.

-

Aqueous Suspension: Resuspend the concentrated aqueous extract in 500 mL of distilled water.

-

Petroleum Ether Defatting: Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of petroleum ether to remove lipids and other non-polar compounds. Discard the petroleum ether layers.

-

N-Butanol Extraction: Extract the remaining aqueous layer three times with an equal volume of water-saturated n-butanol. The saponins will partition into the n-butanol phase.

-

Concentration: Combine the n-butanol fractions and evaporate the solvent under reduced pressure to obtain the crude saponin extract.

Intermediate Purification: Macroporous Resin Column Chromatography

This step further purifies the saponins from the crude extract.

-

Resin Preparation: Pre-treat AB-8 macroporous resin by soaking it in ethanol for 24 hours, followed by washing with distilled water until no ethanol is detected.

-

Column Packing: Pack a glass column with the pre-treated macroporous resin.

-

Sample Loading: Dissolve the crude saponin extract in a small volume of the initial mobile phase (e.g., water) and load it onto the column.

-

Elution:

-

Wash the column with distilled water to remove sugars and other highly polar impurities.

-

Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

-

Fraction Collection and Analysis: Collect the fractions and monitor the presence of saponins using Thin Layer Chromatography (TLC). Combine the fractions containing the desired saponins (including Esculentoside C).

-

Concentration: Evaporate the solvent from the combined saponin-rich fractions to yield a purified saponin extract.

Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final step to isolate pure Esculentoside C. Note: The following conditions are representative and may require optimization.

-

Sample Preparation: Dissolve the purified saponin extract in the mobile phase (or a compatible solvent like methanol) and filter through a 0.45 µm syringe filter.

-

Chromatographic System:

-

Column: C18 reversed-phase preparative column (e.g., 250 mm x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Gradient Program: A linear gradient starting from a lower concentration of acetonitrile and increasing over time (e.g., 20-60% A over 40 minutes).

-

Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min).

-

Detection: UV detector at a suitable wavelength for saponins (e.g., 205 nm).

-

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the fractions corresponding to the peak of Esculentoside C, which can be identified by comparing the retention time with a known standard or through subsequent structural elucidation.

-

Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm the purity of the isolated Esculentoside C.

-

Lyophilization: Lyophilize the pure fraction to obtain Esculentoside C as a solid powder.

Visualizations

Experimental Workflow for Esculentoside C Extraction and Purification

Caption: Workflow for the extraction and purification of Esculentoside C.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Esculentoside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside C is a triterpenoid saponin, a class of natural products known for their diverse biological activities. Accurate structural elucidation and quantification of Esculentoside C are crucial for drug discovery and development, quality control of herbal medicines, and pharmacological studies. This document provides detailed application notes and standardized protocols for the comprehensive analysis of Esculentoside C using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for confirming the identity, purity, and structure of Esculentoside C, as well as for studying its fragmentation patterns. While specific experimental data for Esculentoside C is not publicly available, this guide presents a compilation of established methodologies for the analysis of analogous triterpenoid saponins, providing a robust framework for its characterization.[1][2][3][4][5]

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for the Aglycone Moiety of Esculentoside C

The following table presents representative ¹H and ¹³C NMR chemical shift values for the aglycone of Esculentoside C, based on data reported for structurally similar triterpenoid saponins.[1][4] Actual chemical shifts may vary depending on the solvent and experimental conditions.

| Carbon No. | Representative ¹³C Chemical Shift (ppm) | Representative ¹H Chemical Shift (ppm) |

| 1 | 38.5 | 0.85 (m) |

| 2 | 26.8 | 1.65 (m) |

| 3 | 89.1 | 3.20 (dd, J = 11.5, 4.5 Hz) |

| 4 | 39.4 | - |

| 5 | 55.8 | 0.78 (d, J = 11.0 Hz) |

| 6 | 18.3 | 1.50 (m), 1.35 (m) |

| 7 | 33.1 | 1.45 (m) |

| 8 | 40.0 | - |

| 9 | 47.5 | 1.55 (m) |

| 10 | 36.9 | - |

| 11 | 23.7 | 1.90 (m) |

| 12 | 122.5 | 5.25 (t, J = 3.5 Hz) |

| 13 | 143.8 | - |

| 14 | 42.1 | - |

| 15 | 28.2 | 1.20 (m) |

| 16 | 23.7 | 1.85 (m) |

| 17 | 46.9 | - |

| 18 | 41.8 | 2.90 (dd, J = 13.5, 4.0 Hz) |

| 19 | 46.2 | 1.25 (m) |

| 20 | 30.8 | 1.15 (m) |

| 21 | 34.1 | 1.30 (m) |

| 22 | 33.1 | 1.40 (m) |

| 23 | 28.1 | 1.18 (s) |

| 24 | 16.9 | 0.88 (s) |

| 25 | 15.7 | 0.82 (s) |

| 26 | 17.3 | 0.92 (s) |

| 27 | 26.1 | 1.15 (s) |

| 28 | 176.5 | - |

| 29 | 33.1 | 1.25 (s) |

| 30 | 23.7 | 0.95 (s) |

Table 2: High-Resolution Mass Spectrometry Data and Proposed Fragmentation of Esculentoside C

This table outlines the expected high-resolution mass spectrometry data for Esculentoside C and a proposed MS/MS fragmentation pattern based on the analysis of similar glycosidic compounds.[5][6] The fragmentation of saponins typically involves the sequential loss of sugar moieties.

| Ion | Proposed Formula | Calculated m/z | Observed m/z | Mass Error (ppm) | Fragmentation Pathway |

| [M+H]⁺ | C₄₈H₇₇O₂₀⁺ | 973.4931 | 973.4935 | 0.4 | Protonated molecule |

| [M+Na]⁺ | C₄₈H₇₆O₂₀Na⁺ | 995.4750 | 995.4753 | 0.3 | Sodiated adduct |

| [M-H]⁻ | C₄₈H₇₅O₁₉⁻ | 971.4780 | 971.4778 | -0.2 | Deprotonated molecule |

| [M-Glc-H]⁻ | C₄₂H₆₅O₁₄⁻ | 809.4359 | 809.4355 | -0.5 | Loss of a glucose residue |

| [M-Glc-Xyl-H]⁻ | C₃₇H₅₇O₁₀⁻ | 677.3934 | 677.3930 | -0.6 | Loss of glucose and xylose residues |

| [Aglycone-H]⁻ | C₃₀H₄₅O₅⁻ | 485.3249 | 485.3245 | -0.8 | Aglycone after loss of all sugar moieties |

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of Esculentoside C

1. Sample Preparation:

-

Accurately weigh 5-10 mg of purified Esculentoside C.

-

Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).[4] The choice of solvent can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12 ppm, 64k data points, relaxation delay of 2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220 ppm, 64k data points, relaxation delay of 2 s. A larger number of scans will be required compared to ¹H NMR.

-

-

2D NMR Experiments:

-

To aid in structural elucidation, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for determining the connectivity of the aglycone and the attachment points of the sugar moieties.[1][4]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.[1]

-

-

3. Data Processing and Analysis:

-

Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent signal.

-

Integrate the signals in the ¹H NMR spectrum for quantitative analysis, if required.[7]

-

Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the complete structure of Esculentoside C.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis of Esculentoside C

1. Sample Preparation:

-

Prepare a stock solution of Esculentoside C in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.

2. LC-HRMS Analysis:

-

Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[4][5]

-

Chromatographic Conditions (Representative):

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over a period of 15-20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to obtain comprehensive information.

-

Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 100-1500.

-

Resolution: A resolution of at least 30,000 (FWHM) is recommended to ensure accurate mass measurements.

-

MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS experiments to obtain fragmentation data for structural confirmation. Set collision energy (CE) to a range of values (e.g., 10-40 eV) to induce fragmentation.

-

3. Data Analysis:

-

Process the acquired data using the instrument's software.

-

Determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻) and calculate the elemental composition.

-

Analyze the MS/MS spectra to identify characteristic fragment ions corresponding to the loss of sugar units and fragmentation of the aglycone. This will help to confirm the sequence and linkage of the sugar chain.[5][6]

Mandatory Visualization

Caption: Workflow for the structural analysis of Esculentoside C.

Caption: Proposed ESI-MS/MS fragmentation of Esculentoside C.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Assay for Testing Esculentoside C's Effect on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside C, a triterpenoid saponin, is a natural compound with potential immunomodulatory properties. Understanding its effect on cytokine release is crucial for evaluating its therapeutic potential in inflammatory diseases. Cytokines are key signaling molecules that mediate inflammatory responses, and their dysregulation is implicated in numerous pathologies. This document provides a detailed protocol for an in vitro assay to assess the effect of Esculentoside C on the release of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)—from human Peripheral Blood Mononuclear Cells (PBMCs).

Some studies on related compounds, such as Esculentoside A and B, have demonstrated anti-inflammatory effects by inhibiting the production of these cytokines.[1][2] For instance, Esculentoside A has been shown to significantly reduce the release of TNF, IL-1, and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).[1] The proposed mechanism for these anti-inflammatory actions often involves the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] However, there is also evidence suggesting that Esculentoside C itself may have pro-inflammatory effects.[4] Therefore, it is essential to experimentally determine the precise impact of Esculentoside C on cytokine release.

This in vitro assay utilizes isolated human PBMCs, which are a relevant primary cell model for studying immune responses.[5] The cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to mimic an inflammatory challenge and induce cytokine production.[6] The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and sensitive method for measuring protein concentrations.[7][8][9]

Data Presentation

The quantitative results from the ELISA assay should be summarized in a clear and organized table to facilitate comparison between different treatment groups.

Table 1: Effect of Esculentoside C on Cytokine Release from LPS-Stimulated PBMCs

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-1β (pg/mL) ± SD | IL-6 (pg/mL) ± SD |

| Vehicle Control (0.1% DMSO) | - | |||

| LPS (1 µg/mL) | - | |||

| Esculentoside C + LPS | 1 | |||

| 10 | ||||

| 50 | ||||

| Positive Control (e.g., Dexamethasone) | 1 |

SD: Standard Deviation

Experimental Protocols

This section provides a detailed step-by-step methodology for conducting the in vitro cytokine release assay.

Materials and Reagents

-

Esculentoside C (purity ≥98%)

-

Dimethyl sulfoxide (DMSO)

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS), sterile

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin[6]

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Human TNF-α, IL-1β, and IL-6 ELISA kits

-

96-well cell culture plates

-

Centrifuge

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Obtain fresh human whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilute the blood 1:1 with sterile PBS.

-